molecular formula C9H22Cl2N2 B6243259 rac-(1s,4s)-4-[(dimethylamino)methyl]cyclohexan-1-amine dihydrochloride, cis CAS No. 2408957-60-6

rac-(1s,4s)-4-[(dimethylamino)methyl]cyclohexan-1-amine dihydrochloride, cis

Cat. No.: B6243259
CAS No.: 2408957-60-6
M. Wt: 229.2
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Description

rac-(1s,4s)-4-[(dimethylamino)methyl]cyclohexan-1-amine dihydrochloride, cis is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is known for its unique structural features, which contribute to its diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1s,4s)-4-[(dimethylamino)methyl]cyclohexan-1-amine dihydrochloride, cis typically involves the catalytic asymmetric synthesis of α-chiral primary amines. This process can be achieved through various methods, including the transformation of pre-prepared NH imines and biomimetic chemocatalysis inspired by enzymatic transaminations . These methods are designed to be atom-economical and cost-effective, making them suitable for large-scale production.

Industrial Production Methods

Industrial production of this compound often involves the use of enantioselective liquid–liquid extraction, crystallization-based methods for chiral separation, and preparative-scale chromatography . These methods ensure the efficient separation of enantiomers, which is crucial for obtaining the desired chiral purity.

Chemical Reactions Analysis

Types of Reactions

rac-(1s,4s)-4-[(dimethylamino)methyl]cyclohexan-1-amine dihydrochloride, cis undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

rac-(1s,4s)-4-[(dimethylamino)methyl]cyclohexan-1-amine dihydrochloride, cis has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of rac-(1s,4s)-4-[(dimethylamino)methyl]cyclohexan-1-amine dihydrochloride, cis involves its interaction with specific molecular targets, such as enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects . The compound’s chiral nature plays a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to rac-(1s,4s)-4-[(dimethylamino)methyl]cyclohexan-1-amine dihydrochloride, cis include:

Uniqueness

This compound is unique due to its specific chiral configuration, which imparts distinct reactivity and selectivity in chemical reactions. This uniqueness makes it a valuable compound in various research and industrial applications.

Properties

CAS No.

2408957-60-6

Molecular Formula

C9H22Cl2N2

Molecular Weight

229.2

Purity

95

Origin of Product

United States

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